2-Pentanone, 3,5-dibromo-
Overview
Description
2-Pentanone, 3,5-dibromo- is an organic compound with the molecular formula C5H8Br2O It is a dibromo derivative of 2-pentanone, characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pentanone chain
Mechanism of Action
Target of Action
It’s known that halogenated compounds like this often interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that halogenated ketones can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) reacts with the electrophilic carbon of the carbonyl group (C=O) in the ketone. This can result in various changes depending on the specific nucleophile involved .
Biochemical Pathways
For instance, they can be involved in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes, via debromination using a zinc-copper couple in dimethylformamide and dimethylacetamide .
Action Environment
The action, efficacy, and stability of 2-Pentanone, 3,5-dibromo- can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds. For instance, its debromination reaction used in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes requires specific conditions such as the presence of a zinc-copper couple in dimethylformamide and dimethylacetamide .
Biochemical Analysis
Biochemical Properties
2-Pentanone, 3,5-dibromo- plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with several enzymes and proteins, facilitating various biochemical transformations. For instance, it has been observed to interact with flavin monooxygenases, which are involved in oxidative decarboxylation reactions . These interactions are essential for the compound’s role in metabolic pathways, where it acts as a substrate or intermediate.
Cellular Effects
The effects of 2-Pentanone, 3,5-dibromo- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it has been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, 2-Pentanone, 3,5-dibromo- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to interact with enzymes involved in the oxidative decarboxylation pathway, leading to the production of 2,6-dibromohydroquinone . These interactions are critical for the compound’s biochemical activity and its role in various metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pentanone, 3,5-dibromo- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that 2-Pentanone, 3,5-dibromo- is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Pentanone, 3,5-dibromo- vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have demonstrated that high doses of 2-Pentanone, 3,5-dibromo- can cause toxic effects, including disruptions in metabolic processes and adverse impacts on organ function . These findings highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
2-Pentanone, 3,5-dibromo- is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidative decarboxylation reactions, where it is converted into other metabolites such as 2,6-dibromohydroquinone . These metabolic transformations are crucial for the compound’s role in cellular metabolism and its overall biochemical activity.
Transport and Distribution
The transport and distribution of 2-Pentanone, 3,5-dibromo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in different cellular compartments. Studies have shown that 2-Pentanone, 3,5-dibromo- can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Pentanone, 3,5-dibromo- is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a crucial role in determining the localization of 2-Pentanone, 3,5-dibromo-, ensuring its proper function in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentanone, 3,5-dibromo- can be synthesized through the bromination of 2-pentanone. The process involves the addition of bromine to 2-pentanone in the presence of a suitable solvent and catalyst. One common method involves the use of hydrobromic acid and bromine, where 2-pentanone is treated with bromine in the presence of hydrobromic acid, resulting in the formation of 2-pentanone, 3,5-dibromo-.
Industrial Production Methods
Industrial production of 2-pentanone, 3,5-dibromo- typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 3,5-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2-pentanone or other derivatives.
Oxidation Reactions: Oxidation of 2-pentanone, 3,5-dibromo- can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include various substituted pentanones.
Reduction: Products include 2-pentanone and other reduced derivatives.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Scientific Research Applications
2-Pentanone, 3,5-dibromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 3-bromo-: A monobromo derivative of 2-pentanone.
2-Pentanone, 4,4-dibromo-: Another dibromo derivative with bromine atoms at different positions.
2-Pentanone, 1,5-dibromo-: A dibromo derivative with bromine atoms at the 1st and 5th positions.
Uniqueness
2-Pentanone, 3,5-dibromo- is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes
Properties
IUPAC Name |
3,5-dibromopentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHYQRCFGWXLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313982 | |
Record name | 3,5-Dibromo-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63141-05-9 | |
Record name | 3,5-Dibromo-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63141-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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